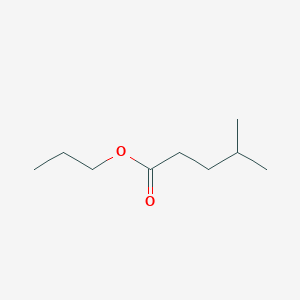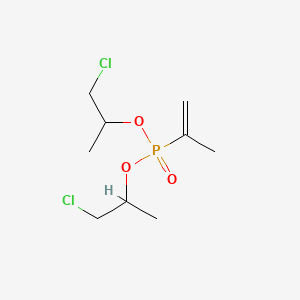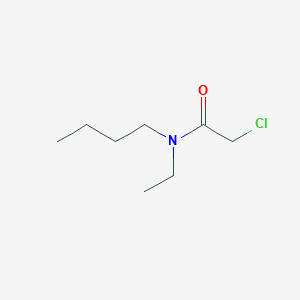
(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol
Overview
Description
“(1R)-1-(3,4-dichlorophenyl)ethanol” is a chemical compound used for proteomics research . It has a molecular formula of C8H8Cl2O and a molecular weight of 191.05 .
Molecular Structure Analysis
The InChI code for “(1R)-1-(3,4-dichlorophenyl)ethanol” is 1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis
“(1R)-1-(3,4-dichlorophenyl)ethanol” is a liquid at room temperature .Scientific Research Applications
Renewable Energy and Hydrogen Production
Bio-ethanol, a renewable energy carrier primarily produced from biomass fermentation, presents a promising route for hydrogen production via reforming. The use of catalysts, particularly Rh and Ni, plays a significant role in the ethanol reforming process, leading to efficient hydrogen production. The choice of catalyst support, such as MgO, ZnO, CeO2, and La2O3, is crucial for enhancing hydrogen production and ensuring long-term catalyst stability. This process is integral for future fuel cell applications, highlighting the potential of bio-ethanol reforming in renewable energy and hydrogen production sectors (Ni, Leung, & Leung, 2007).
Environmental Impact Assessment
Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively reviewed for their environmental impact, particularly in aquatic ecosystems. These compounds exhibit moderate toxicity to mammalian and aquatic life, with potential for significant fish toxicity upon long-term exposure. The persistence of chlorophenols in the environment is variable, influenced by the presence of biodegrading microflora. This work underscores the importance of understanding and managing the environmental impact of chlorinated compounds to protect aquatic ecosystems (Krijgsheld & Gen, 1986).
Bioconversion and Ethanol Production
The conversion of lignocellulosic materials into ethanol, such as the utilization of Parthenium (Parthenium hysterophorus), represents a significant avenue for renewable energy production. Research into the bioconversion of various lignocellulosic substances into ethanol highlights the potential of these materials as cheap substrates for ethanol production. This area of study is crucial for optimizing processes for efficient ethanol production, offering insights into the renewable energy and biofuel sectors (Swati, Haldar, Ganguly, & Chatterjee, 2013).
Chemical Process and Mechanism Insights
The study of the acidolysis mechanism of lignin model compounds provides valuable insights into the chemical processes involved in lignin breakdown. This research, focusing on β-O-4 bond cleavage, elucidates the different mechanisms and pathways involved in lignin acidolysis, contributing to the broader understanding of lignin chemistry and its applications in bio-refining and materials science (Yokoyama, 2015).
Safety and Hazards
properties
IUPAC Name |
(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALNWLBXMXTJS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid](/img/structure/B3369907.png)